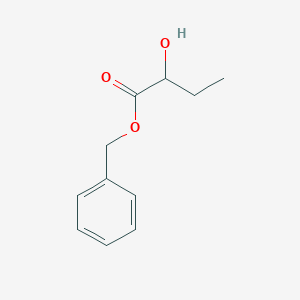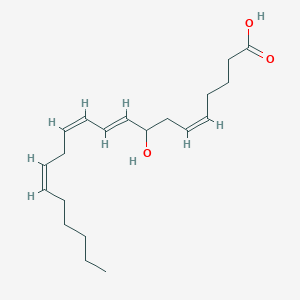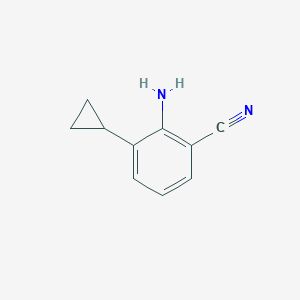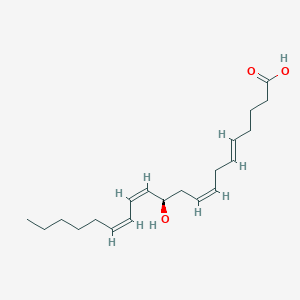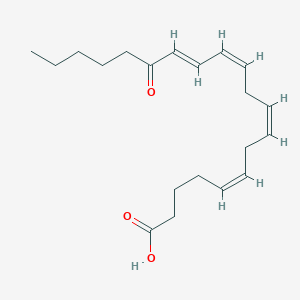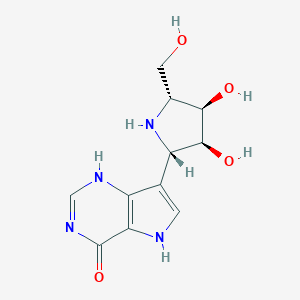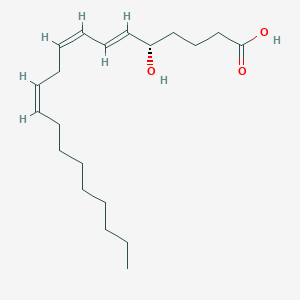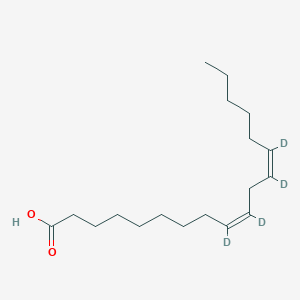
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Overview
Description
Linoleic Acid-d4 is a deuterium-labeled form of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is often used as an internal standard in mass spectrometry for the quantification of linoleic acid. Linoleic acid itself is an essential fatty acid found in various foods, including vegetable oils, nuts, seeds, and meats .
Scientific Research Applications
Linoleic Acid-d4 has a wide range of applications in scientific research, including:
Future Directions
The future directions for research and applications of 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid are not explicitly mentioned in the search results. Given its role as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry , it may continue to be used in analytical chemistry and potentially in studies investigating the role and function of linoleic acid in biological systems.
Mechanism of Action
Target of Action
Linoleic Acid-d4, also known as 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid, is a deuterium-labeled form of Linoleic Acid . Linoleic Acid is a common polyunsaturated fatty acid (PUFA) found in plant-based oils, nuts, and seeds . It is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis . The primary targets of Linoleic Acid-d4 are the cells’ membrane phospholipids .
Mode of Action
Linoleic Acid-d4 interacts with its targets, the membrane phospholipids, by integrating into the membrane structure and maintaining its fluidity . This interaction results in changes in the physical properties of the cell membranes, which can influence various cellular processes .
Biochemical Pathways
The α-linoleic acid metabolic pathway involves multiple α-linoleic acid and unsaturated fatty acid biosynthesis pathways . The PLA2 and FAD2 are critical in α-linoleic acid biosynthesis, each of which regulates one node of the pathway .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to outline the ADME properties of Linoleic Acid-d4 and their impact on bioavailability.
Result of Action
Linoleic Acid-d4, like its non-deuterated form, can induce damage to red blood cells and hemoglobin via an oxidative mechanism . This can lead to changes in the function and viability of these cells .
Action Environment
The action, efficacy, and stability of Linoleic Acid-d4 can be influenced by various environmental factors. For example, the presence of other fatty acids and the overall composition of the cell membrane can affect its integration into the membrane and its subsequent effects . Additionally, factors such as pH and temperature can influence the stability of Linoleic Acid-d4 .
Biochemical Analysis
Biochemical Properties
Linoleic Acid-d4 plays a significant role in biochemical reactions. It can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE . The Km is 12 μM for human PGHS-1 and 27 μM for PGHS-2 .
Cellular Effects
Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies .
Molecular Mechanism
The molecular mechanism of Linoleic Acid-d4 is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic Acid-d4 is synthesized by incorporating deuterium atoms into linoleic acid. The process involves the selective replacement of hydrogen atoms with deuterium in the linoleic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by chemical exchange reactions with deuterated reagents .
Industrial Production Methods: Industrial production of Linoleic Acid-d4 typically involves the use of high-purity linoleic acid as a starting material. The deuteration process is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Linoleic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Linoleic Acid-d4 can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include oxygen and peroxides.
Reduction: Reduction of Linoleic Acid-d4 can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of functional groups in Linoleic Acid-d4 with other groups.
Common Reagents and Conditions:
Oxidation: Oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
Properties
IUPAC Name |
(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-GPTDOFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


